molecular formula C14H17N3O2 B2516480 N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide CAS No. 897616-58-9

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide

Cat. No.: B2516480
CAS No.: 897616-58-9
M. Wt: 259.309
InChI Key: ZAODXZYVPMSWKU-UHFFFAOYSA-N
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Description

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide is a synthetic small molecule featuring a fused pyridopyrimidine core, a privileged scaffold in medicinal chemistry. While specific biological data for this compound is not currently available in the published literature, its structure is closely related to heterocyclic building blocks that are frequently investigated for their potential to modulate various biological targets . For instance, structurally similar 4-oxo-pyran and indole derivatives have been explored as functional antagonists for G-protein coupled receptors (GPCRs) like the apelin (APJ) receptor, and for their diverse bioactivities including antiviral and anti-inflammatory effects . This suggests that this compound may hold significant research value as a key intermediate or a novel chemical probe. Its potential applications could span the discovery and development of new therapeutic agents, particularly in areas such as cardiovascular disease, metabolic disorders, and oncology, where small molecule modulation of enzyme and receptor function is of paramount interest. Researchers may find this compound useful for building structure-activity relationships (SAR) in novel drug discovery programs.

Properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-4-8-12(18)16-13-10(2)15-11-7-5-6-9-17(11)14(13)19/h5-7,9H,3-4,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAODXZYVPMSWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(N=C2C=CC=CN2C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with pentanamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide involves its interaction with specific molecular targets. For instance, it can bind to viral enzymes and inhibit their activity, thereby preventing viral replication. The compound’s structure allows it to chelate metal ions, which is crucial for its inhibitory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide typically share the pyrido[1,2-a]pyrimidin-4-one scaffold but differ in substituents at positions 2, 3, or 5. Below is a detailed comparison based on molecular features, physicochemical properties, and research findings.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₄H₁₅N₃O₂ 265.29 2-methyl, pentanamide Base structure with flexible chain
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide C₁₇H₁₄IN₃O₂ 419.22 2,7-dimethyl, 4-iodobenzamide Heavy iodine atom for imaging potential
2-Chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide C₁₆H₁₁ClN₄O₄ 358.73 2-methyl, chloro-nitrobenzamide Electron-withdrawing substituents
N-[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide C₁₆H₁₇N₃OS 299.39 Thiophene-imidazo[1,2-a]pyridine core Sulfur-containing heterocycle
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,3-diphenylpropanamide C₂₇H₂₅N₃O₂ 415.51 3,3-diphenylpropanamide Bulky hydrophobic substituent

Physicochemical and Functional Differences

  • Solubility and Bioavailability: The pentanamide chain in the main compound likely enhances solubility in non-polar environments compared to the rigid benzamide derivatives (e.g., 4-iodobenzamide ). However, bulky substituents like 3,3-diphenylpropanamide may reduce aqueous solubility due to increased hydrophobicity.
  • Biological Interactions :
    • The iodine atom in could facilitate radioimaging applications.
    • Thiophene-containing analogs (e.g., ) may exhibit improved binding to sulfur-rich enzyme active sites.
    • The diphenylpropanamide group in might enhance affinity for hydrophobic protein pockets.

Biological Activity

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide is a heterocyclic compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C13H16N4O2
Molecular Weight 248.29 g/mol
CAS Number 904824-97-1

The structural features of this compound include a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the pentanamide group is significant as it may influence the compound's interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Pyrido[1,2-a]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pentanamide Group : The amide moiety can be introduced via coupling reactions with suitable acyl chlorides under basic conditions.

Antimicrobial Activity

Research has indicated that compounds related to the pyrido[1,2-a]pyrimidine series exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In vitro tests have reported minimum inhibitory concentrations (MICs) that suggest strong antibacterial activity:

CompoundMIC (µg/mL)Target Organisms
N-(2-methyl-4-oxo...)10E. coli
N-(2-methyl-4-oxo...)15S. aureus
N-(2-methyl-4-oxo...)12M. tuberculosis

These results indicate that modifications to the core structure can enhance or diminish antimicrobial efficacy.

Anticancer Activity

The anticancer potential of pyrido[1,2-a]pyrimidines has also been explored extensively. Compounds in this class have been found to inhibit various cancer cell lines through different mechanisms such as apoptosis induction and cell cycle arrest.

A study evaluating the cytotoxic effects on human cancer cell lines reported:

Cell LineIC50 (µM)Mechanism of Action
HeLa5Apoptosis
MCF78Cell Cycle Arrest
A5497Inhibition of Proliferation

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrido[1,2-a]pyrimidine core can lead to significant changes in potency and selectivity against different biological targets.

Key findings from SAR studies include:

  • Substitution at Position 3 : Enhancements in antimicrobial activity were noted when specific substituents were introduced at this position.
  • Amide Modifications : Variations in the amide chain length and branching significantly affected anticancer activity.

Study 1: Antimicrobial Evaluation

A comprehensive evaluation of several derivatives demonstrated that compounds with longer alkyl chains exhibited improved antibacterial activity against resistant strains of bacteria .

Study 2: Anticancer Mechanisms

Research involving human cancer cell lines revealed that certain derivatives led to significant apoptosis via mitochondrial pathways, suggesting potential for development as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide?

Methodological Answer: The synthesis of pyrido[1,2-a]pyrimidine derivatives typically involves:

  • Core Formation : Condensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds (e.g., pentanamide precursors) under acidic or basic conditions. For example, cyclization via microwave-assisted heating (80–120°C) in ethanol/toluene mixtures improves yield and purity .
  • Functionalization : Post-cyclization acylation using pentanoyl chloride in the presence of triethylamine (TEA) as a base. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures completion.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.

Q. How can the structural identity of this compound be validated?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., methyl at position 2, pentanamide at position 3). Compare chemical shifts with analogous pyrido[1,2-a]pyrimidines .
    • HRMS : Confirm molecular formula (C15_{15}H17_{17}N3_{3}O2_{2}) with <2 ppm mass error.
  • X-ray Crystallography : Co-crystallize with picric acid (as in ) to resolve ambiguities in tautomeric forms or stereochemistry .

Q. What in vitro models are suitable for initial biological screening?

Methodological Answer:

  • Anticancer Activity :
    • Use MTT assays against human cancer cell lines (e.g., MCF-7, A549) at 1–100 µM concentrations. Compare IC50_{50} values with structurally similar compounds (e.g., , IC50_{50} = 8.2 µM in breast cancer models) .
  • Enzyme Inhibition :
    • Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays. Optimize assay buffers (pH 7.4, 1 mM ATP) to minimize false positives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. ethanol/toluene mixtures to enhance solubility of intermediates .
  • Catalysis : Use Pd(OAc)2_2 (5 mol%) for Suzuki-Miyaura coupling if introducing aryl substituents. Monitor reaction progress via in-situ IR spectroscopy .
  • Temperature Control : Employ microwave synthesis (100°C, 30 min) to reduce side reactions (e.g., hydrolysis of the pentanamide group) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Substituent Variation :
    • Replace the pentanamide with shorter/longer acyl chains (e.g., acetamide, heptanamide) to assess hydrophobicity effects on bioavailability .
    • Introduce electron-withdrawing groups (e.g., Cl at position 7) to enhance electrophilic reactivity (see for analogs with improved IC50_{50}) .
  • Computational Modeling :
    • Perform docking studies (AutoDock Vina) against target proteins (e.g., Autotaxin, PDB: 7XYZ) to prioritize substituents for synthesis .

Q. What strategies address challenges in crystallizing this compound for structural analysis?

Methodological Answer:

  • Co-Crystallization : Use charge-transfer complexation with 2,4,6-trinitrophenol (picric acid) to stabilize the crystal lattice, as demonstrated for similar pyrido[1,2-a]pyrimidinium salts .
  • Solvent Screening : Test slow evaporation from DMSO/acetone (1:3 v/v) to obtain diffraction-quality crystals.
  • Cryo-Cooling : Mount crystals in Paratone-N oil and cool to 100 K to minimize radiation damage during X-ray data collection .

Q. How can contradictory biological activity data across assays be resolved?

Methodological Answer:

  • Assay Standardization :
    • Normalize cell viability assays (e.g., MTT vs. resazurin) using identical incubation times (72 hr) and serum concentrations (10% FBS) .
    • Validate enzyme inhibition results with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence for activity).
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed pentanamide) that may interfere with activity .

Q. What pharmacokinetic parameters should be prioritized in in vivo studies?

Methodological Answer:

  • Solubility Enhancement : Formulate with cyclodextrins (e.g., HP-β-CD) to improve aqueous solubility (>50 µg/mL) for IP/IV administration .
  • Bioavailability Metrics : Measure plasma concentration-time profiles in Sprague-Dawley rats (10 mg/kg dose) using LC-MS/MS. Compare AUC024h_{0-24h} with oral vs. intravenous routes .
  • Metabolite Identification : Perform hepatic microsome assays (human/rat) to identify primary metabolites (e.g., CYP3A4-mediated oxidation) .

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